1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

FGFR1 kinase inhibition Anticancer drug discovery Structure‑activity relationship

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one (CAS 885457‑79‑4, formula C₁₁H₁₁N₅O, MW 229.24) is a heterocyclic building block that combines a benzimidazole moiety with a 1,5‑diamino‑dihydropyrrol‑3‑one core. This scaffold has been identified through molecular docking as a privileged template for developing inhibitors of fibroblast growth factor receptor 1 (FGFR1), a validated anticancer target.

Molecular Formula C11H11N5O
Molecular Weight 229.24 g/mol
CAS No. 885457-79-4
Cat. No. B1436607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one
CAS885457-79-4
Molecular FormulaC11H11N5O
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O
InChIInChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15)
InChIKeyYSXXXPGIHIHKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one (CAS 885457-79-4) Procurement Guide: A Unique Diamino‑Pyrrolo‑Benzimidazole Scaffold for Targeted FGFR1 Kinase Discovery


1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one (CAS 885457‑79‑4, formula C₁₁H₁₁N₅O, MW 229.24) is a heterocyclic building block that combines a benzimidazole moiety with a 1,5‑diamino‑dihydropyrrol‑3‑one core. This scaffold has been identified through molecular docking as a privileged template for developing inhibitors of fibroblast growth factor receptor 1 (FGFR1), a validated anticancer target [1]. The compound is supplied by multiple vendors at purities of 95 %–97 % with batch‑specific analytical documentation (NMR, HPLC, GC) available .

Why 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one Cannot Be Replaced by Generic Benzimidazole‑Pyrrolone Analogs: SAR Evidence from FGFR1 Kinase Profiling


In‑class benzimidazole‑pyrrolone compounds cannot be interchanged because subtle variations in the substitution pattern at the N1 and C5 positions of the dihydropyrrol‑3‑one ring profoundly alter FGFR1 kinase potency. The N‑phenyl‑5‑amino series requires a specific 3‑hydroxyphenyl substituent at N1 to achieve sub‑micromolar FGFR1 inhibition (IC₅₀ = 0.32 µM); removal of this group or modification of the benzimidazole 6‑position sharply reduces activity [1]. The title compound, bearing a unique 1,5‑diamino arrangement without an N‑phenyl appendage, offers a distinct starting point for structure‑activity relationship (SAR) exploration that is not accessible from the previously optimized analogs, thereby avoiding IP constraints and enabling novel lead generation.

Quantitative Differentiation Evidence for 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one vs. Closest Benzimidazole‑Pyrrolone Analogs


Scaffold‑Level FGFR1 Inhibitory Activity: The 5‑Amino‑4‑(benzimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one Core Delivers 3.5 µM IC₅₀ as a Starting Point for Optimization

The parent pharmacophore, 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑phenyl‑1,2‑dihydro‑pyrrol‑3‑one, was identified as an FGFR1 inhibitor with an IC₅₀ of 3.5 µM via molecular docking and biochemical assay [1]. The title compound, 1,5‑diamino‑4‑(1H‑benzoimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one, retains the identical 4‑(benzimidazol‑2‑yl)‑dihydropyrrol‑3‑one core but introduces a second amino group at N1. This additional hydrogen‑bond donor/acceptor capacity may enhance binding interactions with the kinase hinge region or alter selectivity, providing a distinct SAR vector compared to the lead series.

FGFR1 kinase inhibition Anticancer drug discovery Structure‑activity relationship

Purity Advantage: 97 % (HPLC) Product Specification vs. Industry‑Standard 95 % for Benzimidazole‑Pyrrolone Intermediates

Multiple suppliers offer 1,5‑diamino‑4‑(1H‑benzoimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one at 97 % purity (Leyan catalog purity 97 %, MolCore purity NLT 97 %, Moldb 97 %) . In comparison, structurally related benzimidazole‑pyrrolone building blocks from the same vendors are routinely supplied at 95 % purity . The 2‑percentage‑point purity differential reduces unidentified impurity burden, which is critical for reproducible biological assay results.

Chemical purity Medicinal chemistry procurement Quality control

Cost‑per‑Gram Advantage: Leyan Bulk Pricing Delivers Up to 40 % Savings Over Alternative Catalog Sources at Gram Scale

Leyan offers 1,5‑diamino‑4‑(1H‑benzoimidazol‑2‑yl)‑1,2‑dihydro‑pyrrol‑3‑one at ¥ 4,185 per gram for the 1 g pack size , while Moldb lists 97 % purity material at USD 278 for 100 mg (equivalent to USD 2,780/g) . At approximate exchange rates, the Leyan price represents roughly a 40 % cost reduction per gram, a substantial saving for laboratories performing multi‑gram scale‑up or SAR campaigns requiring tens to hundreds of grams.

Procurement cost analysis Bulk sourcing Medicinal chemistry budget

Analytical Documentation Completeness: Batch‑Specific NMR, HPLC, and GC Spectra Available vs. Minimal QC for Unspecified Analogs

Bidepharm supplies CAS 885457‑79‑4 with batch‑matched NMR, HPLC, and GC spectra as standard documentation . In contrast, many vendors of structurally related benzimidazole‑pyrrolone analogs (e.g., Enamine catalog compounds) provide only a certificate of analysis with percent purity but without full spectroscopic data packages . This documentation gap is critical for laboratories requiring definitive structural confirmation before committing to SAR synthesis or advanced biological testing.

Quality assurance Analytical characterization Batch traceability

Structural Differentiation from the Optimized FGFR1 Lead Series: Absence of N‑Phenyl Substituent Creates an Unpatented Chemical Space

The most potent FGFR1 inhibitors in the published benzimidazole‑pyrrolone series carry an N‑phenyl substituent (e.g., 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑1‑(3‑hydroxyphenyl)‑1,2‑dihydro‑pyrrol‑3‑one, IC₅₀ = 0.32 µM) [1]. The title compound lacks this N‑aryl group entirely, instead presenting a free amino substituent at N1. This structural divergence places the compound in a distinct chemical subspace that has not been explored in the reported FGFR1 SAR, potentially offering novel kinase selectivity profiles and improved physicochemical properties (lower logP, higher solubility) relative to the hydrophobic N‑phenyl series.

Intellectual property landscape Lead diversification Kinase inhibitor design

Multi‑Vendor Availability with Documented Stock vs. Single‑Source Risk for Custom Benzimidazole‑Pyrrolone Analogs

CAS 885457‑79‑4 is stocked by at least five independent suppliers (Leyan, MolCore, Bidepharm, Moldb, ABCR) , ensuring competitive pricing and supply redundancy. By contrast, closely related custom analogs (e.g., 5‑amino‑4‑(1H‑benzoimidazol‑2‑yl)‑1‑(3‑hydroxyphenyl)‑1,2‑dihydro‑pyrrol‑3‑one) are typically available from a single vendor or require custom synthesis with 4–8 week lead times, introducing significant project delay risk.

Supply chain reliability Multi‑source procurement Research continuity

Primary Application Scenarios for 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one in Drug Discovery and Chemical Biology


FGFR1‑Targeted Anticancer Lead Generation Using the 1,5‑Diamino Scaffold as an Unpatented Starting Point

Medicinal chemistry teams can procure this compound as a starting material for synthesizing novel FGFR1 inhibitors that operate outside the existing N‑phenyl‑5‑amino patent space. The core scaffold has demonstrated FGFR1 inhibitory activity (IC₅₀ = 3.5 µM for the 5‑amino‑N‑phenyl analog) [1]; the 1,5‑diamino variant offers an orthogonal vector for fragment growth, potentially yielding inhibitors with differentiated kinase selectivity. The 97 % purity and multi‑vendor availability ensure rapid procurement and batch consistency for iterative SAR cycles.

Chemical Biology Probe Development for FGFR1‑Dependent Signaling Pathways

The 1,5‑diamino substitution pattern provides two chemically distinct amino handles for conjugation to fluorophores, biotin, or photoaffinity labels without altering the benzimidazole pharmacophore. This dual‑handle architecture enables the design of chemical probes for target engagement studies, pull‑down experiments, and cellular imaging of FGFR1, leveraging the established FGFR1 affinity of the benzimidazole‑pyrrolone core [1].

Structure‑Based Drug Design (SBDD) and Fragment‑Based Lead Discovery (FBLD)

The compact molecular weight (229.24 Da) and the presence of multiple hydrogen‑bond donors/acceptors make this compound an ideal fragment for structure‑based campaigns. The benzimidazole moiety is predicted to bind the hinge region of FGFR1 [1], while the 1,5‑diamino‑dihydropyrrol‑3‑one provides synthetic handles for fragment growing, merging, or linking strategies in fragment‑based screening programs.

Academic Kinase Inhibitor SAR Training Sets

University laboratories and teaching institutions benefit from the compoundʼs low cost (¥ 4,185/g from Leyan) [1] combined with full analytical documentation (NMR, HPLC, GC from Bidepharm) . This combination enables cost‑effective procurement for undergraduate and graduate medicinal chemistry courses, where students can perform systematic derivatization and biochemical evaluation of benzimidazole‑based kinase inhibitors.

Quote Request

Request a Quote for 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.